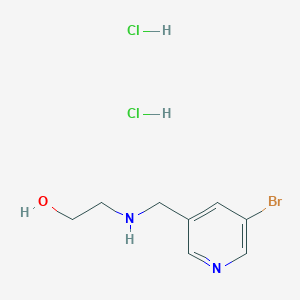

2-(((5-Bromopyridin-3-yl)methyl)amino)ethan-1-ol dihydrochloride

Description

Properties

IUPAC Name |

2-[(5-bromopyridin-3-yl)methylamino]ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O.2ClH/c9-8-3-7(5-11-6-8)4-10-1-2-12;;/h3,5-6,10,12H,1-2,4H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYWQYDTTWTTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)CNCCO.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrCl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Bromopyridin-3-yl)methyl)amino)ethan-1-ol dihydrochloride typically involves the reaction of 5-bromopyridine-3-carbaldehyde with 2-aminoethanol in the presence of a reducing agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(((5-Bromopyridin-3-yl)methyl)amino)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have indicated that compounds containing bromopyridine moieties exhibit significant antimicrobial properties. For instance, derivatives of brominated pyridines have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with cellular processes.

Anticancer Potential

Research has highlighted the potential of brominated pyridine derivatives as anticancer agents. In vitro studies have demonstrated that such compounds can inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The compound's ability to induce apoptosis and inhibit cell cycle progression makes it a candidate for further investigation in cancer therapy.

Neurological Applications

Bromopyridine derivatives have also been studied for their neuroprotective effects. Some compounds have shown promise in models of neurodegenerative diseases, potentially through mechanisms involving modulation of neurotransmitter systems and reduction of oxidative stress.

Synthetic Applications

The synthesis of 2-(((5-Bromopyridin-3-yl)methyl)amino)ethan-1-ol dihydrochloride typically involves multi-step reactions starting from commercially available bromopyridine derivatives. The synthetic pathway often includes:

- Formation of the Amino Alcohol : The initial step involves the reaction of 5-bromopyridine with an appropriate amine to form the amino alcohol.

- Dihydrochloride Salt Formation : The final product is obtained by treating the amino alcohol with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various bromopyridine derivatives, including this compound). The results indicated a notable inhibition zone against E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized several brominated pyridine analogs and tested their cytotoxic effects on human cancer cell lines. The findings revealed that some derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-(((5-Bromopyridin-3-yl)methyl)amino)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-((5-Bromopyridin-3-yl)oxy)ethanamine Hydrochloride (CAS: 1361381-50-1)

- Structure: Contains an ether (-O-) linkage between the pyridine ring and the ethylamine group, instead of a methylamino (-CH2NH-) bridge.

- The hydrochloride salt (vs. dihydrochloride) may result in lower aqueous solubility .

- Molecular Formula : C7H10BrClN2O (vs. C8H14BrCl2N2O for the target compound).

(S)-1-(5-Bromopyridin-3-yl)ethanamine Hydrochloride (CAS: 1391497-54-3)

- Structure: Features a chiral ethylamine group directly attached to the pyridine ring, lacking the ethanol backbone present in the target compound.

- Key Features : The (S)-configuration introduces stereochemical specificity, which could influence biological activity. The absence of a hydroxyl group reduces polarity compared to the target compound .

- Molecular Formula : C7H10BrClN2 (vs. C8H14BrCl2N2O for the target compound).

Comparative Data Table

Implications of Structural Variations

Solubility and Stability: The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to the mono-hydrochloride derivatives (e.g., CAS 1361381-50-1 and 1391497-54-3), which is advantageous for formulation in biological assays . The hydroxyl group in the target compound enhances hydrophilicity, whereas the ether-linked derivative (CAS 1361381-50-1) may exhibit lower solubility due to reduced hydrogen-bonding capacity .

In contrast, the ether-linked derivative (CAS 1361381-50-1) lacks this capability . The chiral center in (S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride (CAS 1391497-54-3) could lead to enantioselective activity, a property absent in the non-chiral target compound .

Synthetic Utility: The methylaminoethanol moiety in the target compound may serve as a versatile intermediate for further functionalization (e.g., alkylation or acylation), whereas the ethylamine group in CAS 1391497-54-3 offers fewer modification sites .

Biological Activity

The compound 2-(((5-bromopyridin-3-yl)methyl)amino)ethan-1-ol dihydrochloride is a derivative of pyridine and has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, including its antibacterial, antifungal, and anticancer properties, supported by relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 305.03 g/mol. The compound features a brominated pyridine ring, which is known to enhance biological activity in various contexts.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study on pyridine derivatives reported that certain compounds showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 |

| Compound B | Escherichia coli | 0.025 |

This suggests that the structural features of brominated pyridines may contribute to their effectiveness against pathogenic bacteria.

Antifungal Activity

In addition to antibacterial effects, the compound may also demonstrate antifungal activity. Similar pyridine-based compounds have shown effectiveness against fungal strains such as Candida albicans, with MIC values reported between 16.69 to 78.23 µM . This highlights the potential dual-action of such compounds in treating infections caused by both bacteria and fungi.

Anticancer Activity

The anticancer potential of this compound has been explored through its interactions with various cancer cell lines. Research indicates that related compounds can inhibit the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression . For example, studies on pan-RAS inhibitors revealed selective lethality in mutant NRAS cancer cells, suggesting that brominated derivatives could similarly target specific oncogenic pathways .

Case Studies

A notable case study involved the synthesis and testing of various brominated pyridine derivatives, including this compound. The compound was evaluated for its cytotoxic effects on human cancer cell lines, revealing promising results in inhibiting cell proliferation at micromolar concentrations.

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(((5-Bromopyridin-3-yl)methyl)amino)ethan-1-ol dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions on halogenated pyridines. For example, reacting 5-bromo-3-(bromomethyl)pyridine with ethanolamine under controlled pH (7–9) and temperature (60–80°C) yields the intermediate, which is then converted to the dihydrochloride salt using HCl gas or concentrated HCl in anhydrous ethanol. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., DMF/water mixtures) to enhance yield (typically 65–75%) . Advanced route prediction tools like PISTACHIO and REAXYS databases can propose alternative pathways, such as reductive amination or microwave-assisted synthesis, to reduce side products .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm the pyridine ring substitution pattern and ethanolamine side-chain connectivity.

- X-ray crystallography to resolve the hydrochloride salt’s crystal lattice and hydrogen-bonding network.

- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ m/z calculated for C₈H₁₁BrN₂O·2HCl).

Discrepancies in spectral data should be cross-validated using computational chemistry tools (e.g., density functional theory for NMR chemical shift predictions) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Despite limited hazard classification data for structurally similar compounds (e.g., (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride), assume acute toxicity risk. Implement:

- PPE : Nitrile gloves, lab coats, and chemical goggles.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine hydrochloride salt particles.

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, solvent DMSO concentration). To address this:

Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to control solvent effects).

Dose-response validation : Replicate assays under harmonized conditions (e.g., pH 7.4 buffer, 1% DMSO) using orthogonal methods (e.g., fluorescence-based vs. luminescence readouts).

Computational docking : Model interactions with putative targets (e.g., kinase enzymes) to identify structural motifs critical for activity .

Q. What experimental designs are suitable for assessing the environmental fate of this compound?

- Abiotic studies : Test hydrolysis (pH 4–9, 25–50°C) and photodegradation (UV-Vis irradiation) to quantify half-lives.

- Biotic studies : Use OECD 301F respirometry to measure biodegradability in activated sludge.

- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (48h LC₅₀) and algal growth inhibition tests (72h EC₅₀).

Data should be analyzed using probabilistic models (e.g., USEtox) to predict environmental partitioning .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Methodological Answer : Stability profiling involves:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (0.1% H₂O₂) for 4 weeks. Monitor degradation products via LC-MS.

- pH-dependent stability : Use buffered solutions (pH 1–13) to simulate gastrointestinal and environmental conditions.

- Surface adsorption studies : Apply microspectroscopic imaging (e.g., ToF-SIMS) to assess interactions with glass, plastic, and biological membranes .

Q. What computational strategies can predict the compound’s reactivity in novel catalytic or biological systems?

- Methodological Answer :

- Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction pathways (e.g., SNAr mechanisms) at the pyridine bromine site.

- Machine learning : Train models on PubChem BioAssay data to forecast binding affinities for unexplored targets (e.g., GPCRs).

- Retrosynthetic analysis : Use template-based algorithms (e.g., ASKCOS) to propose scalable synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.